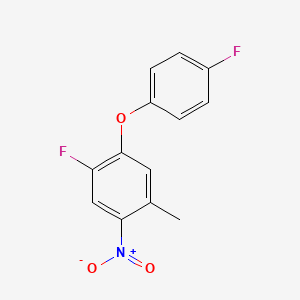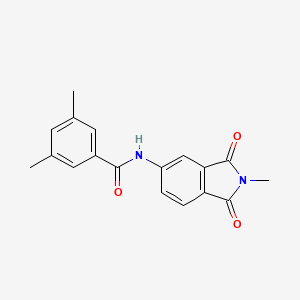
3,5-dimethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a chemical compound with potential applications in scientific research. It is an isoindoline derivative that has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 3,5-dimethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is not fully understood. However, studies have suggested that it may inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been suggested that it may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, it has been studied for its ability to bind to metal ions and act as a fluorescent probe.
実験室実験の利点と制限
One advantage of using 3,5-dimethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in lab experiments is its potential as a tool for studying the mechanisms of inflammation and cancer. Its ability to inhibit NF-κB activation and induce apoptosis in cancer cells makes it a promising candidate for further research in these areas. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 3,5-dimethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide. One direction is to further study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to investigate its potential anticancer properties and its ability to inhibit the growth of cancer cells. Additionally, further research could be done to fully understand its mechanism of action and to develop more effective synthesis methods. Finally, its potential as a fluorescent probe for the detection of metal ions could also be further explored.
合成法
3,5-dimethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can be synthesized using various methods. One such method involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2-methyl-1,3-dioxoindane-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain 3,5-dimethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide.
科学的研究の応用
3,5-dimethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has potential applications in scientific research. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been found to have potential anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
3,5-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-6-11(2)8-12(7-10)16(21)19-13-4-5-14-15(9-13)18(23)20(3)17(14)22/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTPVCVKNJPGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)

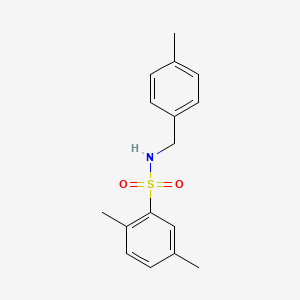
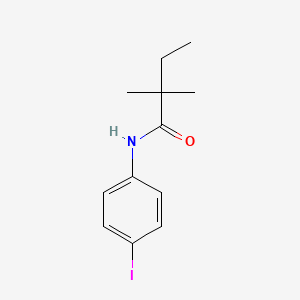
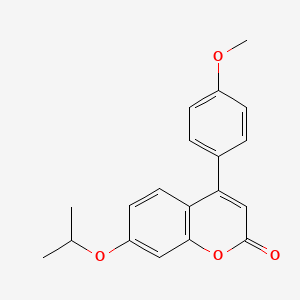
![2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B5697054.png)

![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)
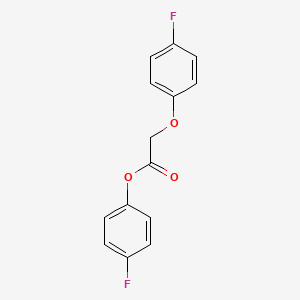

![5-(4-methoxyphenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5697119.png)
![2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5697123.png)
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)
